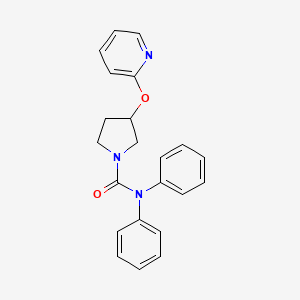

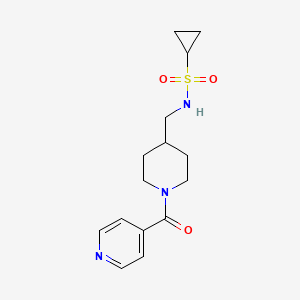

![molecular formula C14H13N5OS B2404569 3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide CAS No. 2415584-88-0](/img/structure/B2404569.png)

3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an azetidine ring (a four-membered nitrogen-containing ring), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom), and an amide group (CONH2) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions specific to these functional groups. For instance, the cyano group might be introduced via a cyanation reaction, and the azetidine ring might be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the rigid azetidine and thiadiazole rings would likely have a significant impact on the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, reduction, and addition reactions, while the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Significance

- The compound is a part of quinazoline-4(3H)-one derivatives, known for their diverse biological activities. Quinazolinones are key components in over 200 naturally occurring alkaloids and have inspired the synthesis of novel medicinal agents due to the stability of their nucleus. The introduction of bioactive moieties to this nucleus has led to the development of compounds with significant antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Heterocyclic Chemistry and Pharmacological Activities

- Thiadiazole derivatives, including 1,3,4-thiadiazole, are a focus of extensive research due to their significant pharmacological properties, such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. These compounds' importance is emphasized by their unique toxophoric N2C2S moiety. The development of hybrid molecules combining different molecules in one frame may lead to compounds with interesting biological profiles (Mishra et al., 2015).

Medicinal Chemistry and Drug Design

- Benzazoles and their derivatives, including benzothiazole, are significant in medicinal chemistry due to their diverse biological activities. These compounds form the core of many bioactive molecules, with benzothiazole derivatives exhibiting a range of pharmacological actions such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer activities. This makes benzothiazole and its derivatives a rapidly developing and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).

Pharmacological Properties and Structural Activity Relationship

- 1,3,4-Thiadiazole and oxadiazole heterocycles are crucial pharmacophore scaffolds that offer wide possibilities for chemical modification and have been identified to possess diverse pharmacological potential. The structural versatility of these heterocycles makes them a significant component for expressing pharmacological activity, emphasizing their importance in medicinal chemistry. Their diverse pharmacological activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-9-17-18-14(21-9)19-7-12(8-19)16-13(20)11-4-2-3-10(5-11)6-15/h2-5,12H,7-8H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBHQAGOMCWCJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

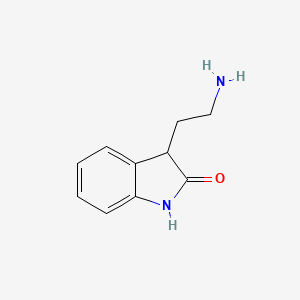

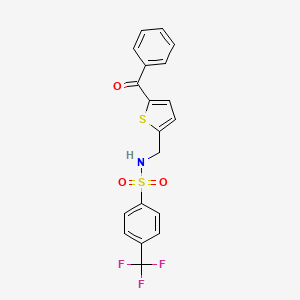

![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)

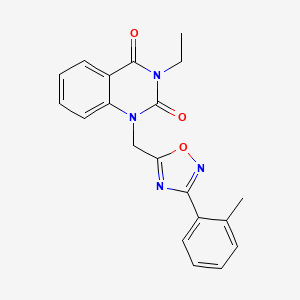

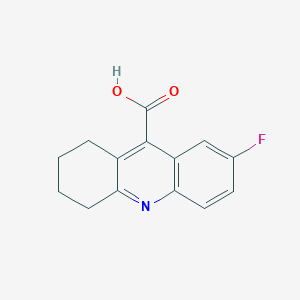

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

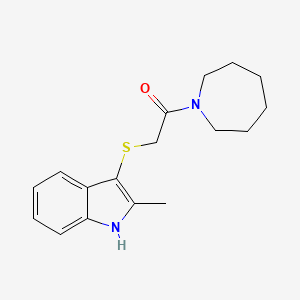

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)